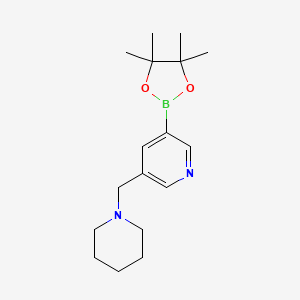

![molecular formula C9H11NO3S B1409466 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799973-93-5](/img/structure/B1409466.png)

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Vue d'ensemble

Description

“3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved information .Applications De Recherche Scientifique

Antimitotic Agents

3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide and its derivatives have been investigated for their potential as antimitotic agents. For instance, a study by Gallet et al. (2009) highlighted the synthesis and efficacy of benzopyridooxathiazepine derivatives in this category. These compounds, including compound 10b, showed significant potency in inhibiting tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy (Gallet et al., 2009).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for compounds related to 3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide. A study by 詹淑婷 (2012) demonstrated a novel method for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to the compound , offering new pathways for its development (詹淑婷, 2012).

Cascade Reactions

In the field of organic chemistry, the compound and its analogs have been used in cascade reactions. Rolfe et al. (2010) developed a [4+3] epoxide cascade protocol utilizing compounds related to 3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide, showcasing their utility in complex chemical syntheses (Rolfe et al., 2010).

Serotonin S2-Receptor-Blocking Activity

Further, derivatives of this compound have been synthesized and evaluated for their biological activity, such as serotonin S2-receptor-blocking activity. Sugihara et al. (1987) synthesized novel 1,5-benzoxathiepin derivatives with serotonin S2-receptor-blocking potential, expanding the therapeutic applications of these compounds (Sugihara et al., 1987).

Stability Studies

Stability studies of derivatives under various conditions have also been a focus area. Lecoeur et al. (2012) investigated the stability of a cytotoxic benzopyridooxathiazepine derivative (BZN) under different stress conditions. This research is crucial for understanding the shelf-life and safe storage conditions for pharmaceutical applications (Lecoeur et al., 2012).

Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin derivatives, structurally related to our compound of interest, as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. These findings suggest potential applications in anti-thrombotic and cardiovascular therapies (Ohno et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

3-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-6-13-8-4-2-3-5-9(8)14(11,12)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMUBFMEIBMKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)